molecular formula C17H12FN3O3S B2407144 1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one CAS No. 946328-13-8

1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one

Cat. No.: B2407144
CAS No.: 946328-13-8
M. Wt: 357.36
InChI Key: XONCRFAHDPDDCI-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a fluorophenyl group, a nitrobenzylthio group, and a pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Nitrobenzylthio Group: This can be done through a thiol-ene reaction or a nucleophilic substitution reaction involving a nitrobenzyl halide and a thiol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitrobenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfur-containing compounds.

    Medicine: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and nitrobenzylthio groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-fluorophenyl)-3-((4-aminobenzyl)thio)pyrazin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

1-(4-fluorophenyl)-3-((4-nitrobenzyl)thio)pyrazin-2(1H)-one is unique due to the combination of the fluorophenyl and nitrobenzylthio groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(4-nitrophenyl)methylsulfanyl]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S/c18-13-3-7-14(8-4-13)20-10-9-19-16(17(20)22)25-11-12-1-5-15(6-2-12)21(23)24/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONCRFAHDPDDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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